molecular formula C29H38N8O6S B10799337 Citrulline-specific Probe-biotin

Citrulline-specific Probe-biotin

Cat. No.: B10799337
M. Wt: 626.7 g/mol
InChI Key: ROSSMRMVAUYSKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Citrulline-specific Probe-biotin involves the biotinylation of citrulline residues. The process typically includes the following steps:

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Citrulline-specific Probe-biotin primarily undergoes biotinylation reactions. The phenylglyoxal group in the compound reacts with citrulline residues, forming a stable bond. Common reagents and conditions used in these reactions include:

The major product formed from these reactions is the biotinylated citrulline-specific probe, which can be used for further applications in proteomics and biochemical studies .

Comparison with Similar Compounds

Citrulline-specific Probe-biotin is unique in its ability to selectively label citrulline residues over arginine at acidic pH. Similar compounds include:

This compound stands out due to its high selectivity and efficiency in labeling citrulline residues, making it a valuable tool in proteomics and biochemical research .

Properties

Molecular Formula

C29H38N8O6S

Molecular Weight

626.7 g/mol

IUPAC Name

N-[2-[4-[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]butanoylamino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C29H38N8O6S/c1-18(28(42)32-20-7-4-6-19(14-20)23(39)16-38)37-15-21(35-36-37)8-5-11-26(41)31-13-12-30-25(40)10-3-2-9-24-27-22(17-44-24)33-29(43)34-27/h4,6-7,14-16,18,22,24,27H,2-3,5,8-13,17H2,1H3,(H,30,40)(H,31,41)(H,32,42)(H2,33,34,43)

InChI Key

ROSSMRMVAUYSKN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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